

Technical Support Center: MCC950 in Long-Term Cell Culture

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Compound of Interest

Compound Name: MCC950 sodium

Cat. No.: B606777

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This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the long-term use of MCC950 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MCC950?

A1: MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the Walker B motif within the NACHT domain of the NLRP3 protein, which blocks its ATPase activity.[3][4] This inhibition prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly, thereby blocking the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1 β and IL-18.[1][2][4]

Q2: Is MCC950 generally considered cytotoxic in cell culture?

A2: Several studies have reported that MCC950 exhibits low cytotoxicity across various cell types at effective concentrations for NLRP3 inhibition. It has been shown to be non-toxic to vascular endothelial cells, macrophages, and smooth muscle cells even after three days of treatment.[5][6] Additionally, it has been reported as non-toxic to human kidney (HEK293) and liver (HepG2) cell lines.[5] In some instances, MCC950 has even been observed to enhance the survival of dental pulp stem cells (DPSCs) and mesenchymal stem cells (MSCs) under conditions of oxygen-glucose deprivation.[7]

Q3: What are the known off-target effects of MCC950?

A3: A potential off-target of MCC950 is Carbonic Anhydrase 2 (CA2), a widely expressed enzyme involved in pH and fluid balance.[8][9][10] MCC950 has been shown to be a noncompetitive inhibitor of CA2.[8][10] While the direct implications of this off-target effect on cell viability in long-term culture are not fully elucidated, it is a factor to consider, especially at higher concentrations.[10]

Q4: What is the recommended working concentration range for MCC950 in cell culture?

A4: The effective concentration of MCC950 for NLRP3 inhibition is typically in the nanomolar to low micromolar range. A general working concentration for cell culture assays is between 300 nM (121.34 ng/ml) and 10 μ M (4.04 μ g/ml).[2] However, the optimal concentration is cell-type and stimulus-dependent. It is always recommended to perform a dose-response experiment to determine the lowest effective concentration with minimal impact on cell viability for your specific experimental setup.

Q5: How stable is MCC950 in cell culture medium?

A5: MCC950 is generally stable in cell culture conditions. When reconstituted in DMSO and stored at -20°C, it is stable for up to 6 months.[2] For long-term experiments, it is good practice to refresh the medium containing MCC950 every 2-3 days to ensure consistent inhibitor concentration.[5]

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Unexpected decrease in cell viability or proliferation in long-term cultures.	MCC950 concentration is too high.	Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Start with a lower concentration range (e.g., 10-100 nM) and titrate up.
Off-target effects.	Consider the potential inhibition of Carbonic Anhydrase 2 (CA2), especially if using high concentrations of MCC950. If possible, test for CA2 activity or use a structurally different NLRP3 inhibitor as a control.	
Cell-type specific sensitivity.	Some cell types may be more sensitive to long-term treatment. Monitor cell morphology and viability regularly using methods like Trypan Blue exclusion or a live/dead cell staining assay.	
Degradation of MCC950 over time.	For experiments lasting several days or weeks, replenish the cell culture medium with fresh MCC950 every 2-3 days to maintain a consistent concentration.	

Inconsistent or reduced inhibition of NLRP3 inflammasome activation over time.	Reversible binding of MCC950.	MCC950 is a reversible inhibitor. ^[3] Ensure that the inhibitor is present in the culture medium throughout the experiment, especially before and during stimulation.
Instability of MCC950 in the specific culture medium.	While generally stable, interactions with components in complex media (e.g., high serum concentrations) could potentially affect MCC950 activity. If feasible, test the stability of MCC950 in your specific medium over time.	
Variability in results between experiments.	Inconsistent cell health or density.	Ensure that cells are healthy and seeded at a consistent density for all experiments. Stressed or overly confluent cells can respond differently to treatments.
Inconsistent priming and activation of the NLRP3 inflammasome.	Standardize the priming (e.g., LPS concentration and incubation time) and activation (e.g., ATP, nigericin concentration and timing) steps of your protocol.	

Quantitative Data Summary

Table 1: Reported IC50 Values for MCC950

Cell Type	Assay	IC50 Value	Reference
Bone Marrow-Derived Macrophages (BMDMs)	IL-1 β release	7.5 nM	[11]
Human Monocyte-Derived Macrophages (HMDMs)	IL-1 β release	8.1 nM	[11]
THP-1 derived macrophages	Cell death (LPS + nigericin)	0.2 μ M	[8]

Table 2: Cell Viability Data with MCC950 Treatment

Cell Type	Treatment Duration	MCC950 Concentration	Effect on Viability	Reference
J774a murine macrophages	3 days	Up to 20 μ M	No significant toxicity	[5]
Human coronary artery endothelial cells	3 days	Up to 20 μ M	No significant toxicity	[5]
Smooth muscle cells (SMCs)	3 days	Up to 20 μ M	No significant toxicity	[5]
Pancreatic cancer cells (SW1990, PANC1, Panc10.05)	Not specified	Not specified	Reduced cell viability in the presence of LPS/ATP	[1]
Dental Pulp Stem Cells (DPSCs)	Not specified	Not specified	Enhanced survival under OGD stress	[7]
Mesenchymal Stem Cells (MSCs)	Not specified	Not specified	Enhanced survival under OGD stress	[7]
HEK293	Not specified	> 62.5 μ M	No significant toxicity	[11]
HepG2	Not specified	Not specified	Non-toxic	[5]
Islets	4 days	Not specified	Improved survival under cytokine stimulation	[12]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of MCC950

- **Cell Seeding:** Seed your cells of interest in a 96-well plate at a density that will not lead to over-confluence during the planned experiment duration.
- **MCC950 Dilution Series:** Prepare a serial dilution of MCC950 in your complete cell culture medium. A suggested starting range is from 1 nM to 20 μ M. Include a vehicle control (DMSO) at the highest concentration used for MCC950.
- **Treatment:** Replace the existing medium with the medium containing the different concentrations of MCC950.
- **Incubation:** Incubate the cells for the desired long-term duration (e.g., 24, 48, 72 hours, or longer), ensuring to replenish the medium with fresh MCC950 every 2-3 days.
- **Viability Assessment:** At each time point, assess cell viability using a preferred method:
 - **Metabolic Assays:** MTT, MTS, or resazurin-based assays.
 - **Cytotoxicity Assays:** LDH release assay.
 - **Imaging-based Assays:** Live/dead cell staining with reagents like Calcein-AM and Propidium Iodide.
- **Data Analysis:** Plot the cell viability against the MCC950 concentration to determine the highest concentration that does not significantly affect cell viability.

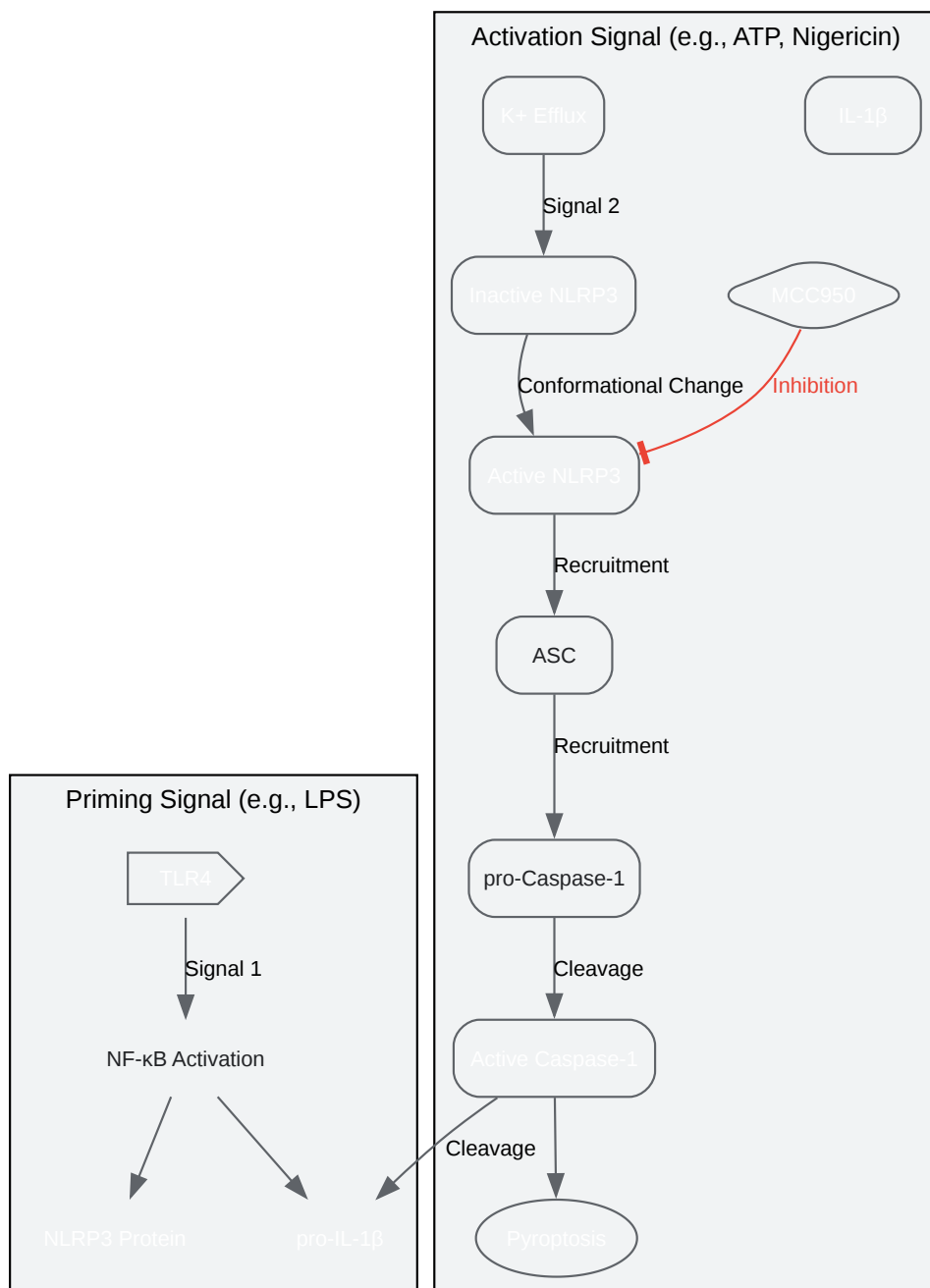
Protocol 2: Monitoring NLRP3 Inflammasome Inhibition in Long-Term Culture

- **Cell Culture and Treatment:** Culture your cells with the pre-determined optimal, non-toxic concentration of MCC950 for the desired duration. Remember to replenish the medium with fresh inhibitor every 2-3 days.
- **NLRP3 Inflammasome Priming and Activation:**
 - **Priming:** Prime the cells with a TLR agonist like LPS (e.g., 1 μ g/mL for 4 hours).
 - **Activation:** Activate the NLRP3 inflammasome with a stimulus such as ATP (e.g., 5 mM for 45 minutes) or nigericin (e.g., 10 μ M for 1 hour).

- Sample Collection:
 - Supernatant: Collect the cell culture supernatant to measure secreted cytokines.
 - Cell Lysate: Lyse the cells to analyze intracellular proteins.
- Endpoint Analysis:
 - ELISA: Measure the concentration of IL-1 β and IL-18 in the supernatant.
 - Western Blot: Analyze the cell lysates for cleaved caspase-1 (p20 subunit) and other relevant markers.
 - ASC Speck Formation: For imaging-based analysis, fix and stain cells to visualize the formation of ASC specks, a hallmark of inflammasome activation.

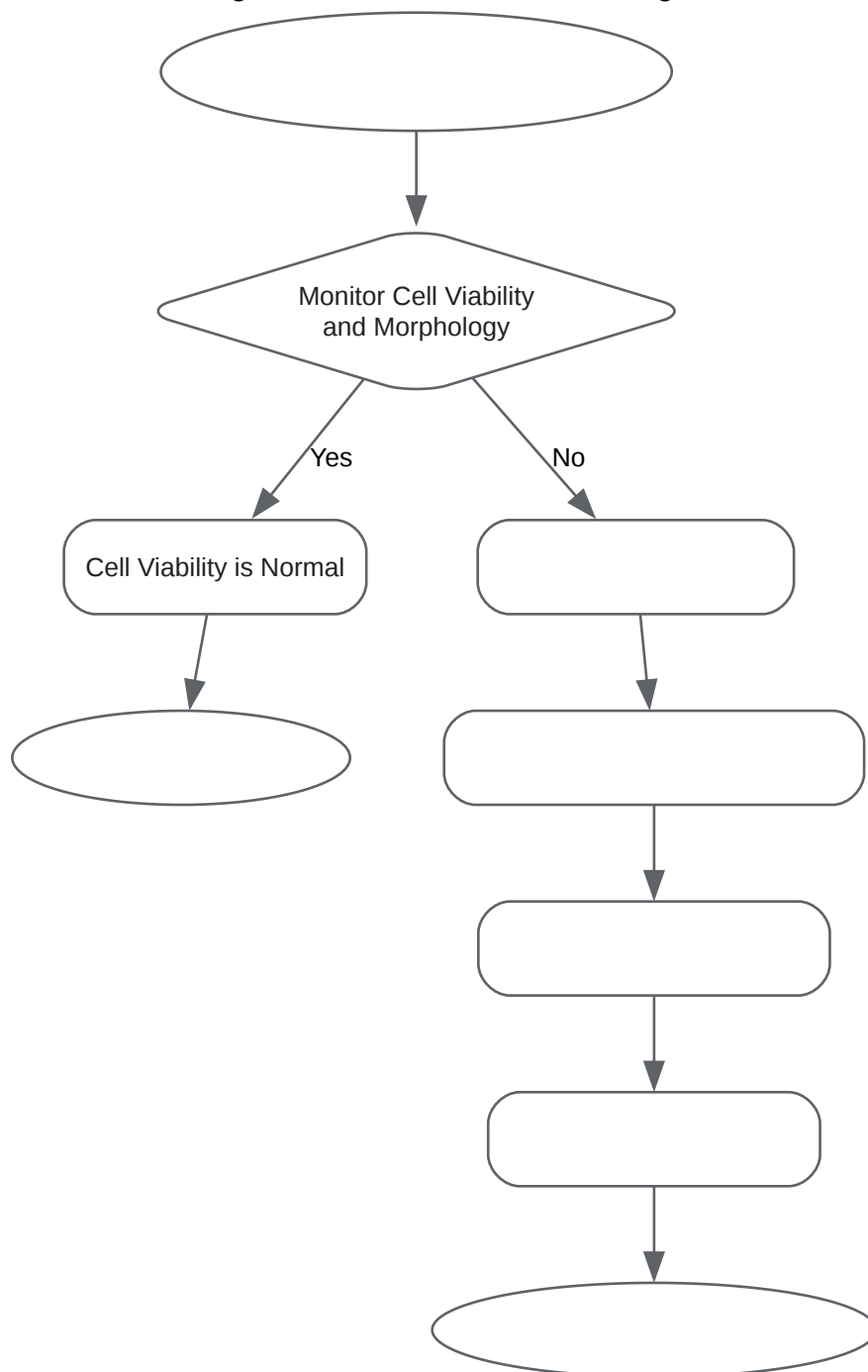
Visualizations

NLRP3 Inflammasome Activation and MCC950 Inhibition

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Caption: NLRP3 inflammasome pathway and the inhibitory action of MCC950.

Troubleshooting Workflow for MCC950 in Long-Term Culture

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Caption: A logical workflow for troubleshooting MCC950-related toxicity.

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